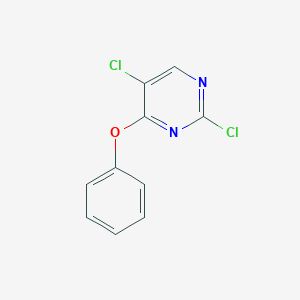

2,5-Dichloro-4-phenoxypyrimidine

Description

Foundational Principles and Significance of Pyrimidine (B1678525) Scaffolds in Organic Chemistry

Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at the 1 and 3 positions. growingscience.comnih.gov This structural motif is of immense biological importance as it forms the core of the nucleobases uracil (B121893), thymine, and cytosine, which are fundamental components of nucleic acids (DNA and RNA). nih.govtandfonline.com The presence of the pyrimidine ring in these vital biomolecules underscores its inherent biocompatibility and its ability to interact with biological systems. nih.gov

Beyond their role in genetics, pyrimidine scaffolds are a recurring feature in a multitude of natural products and synthetic molecules with a wide spectrum of biological activities. nih.govmdpi.com The versatility of the pyrimidine ring allows for a wide range of chemical modifications at its various positions (2, 4, 5, and 6), enabling chemists to fine-tune the steric, electronic, and lipophilic properties of the resulting molecules. mdpi.com This adaptability has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, frequently utilized in the design of novel therapeutic agents. nih.gov

The Role of Halogenated Pyrimidines as Versatile Synthetic Intermediates and Functional Precursors

The introduction of halogen atoms onto the pyrimidine ring dramatically enhances its synthetic utility. Halogenated pyrimidines, such as those containing chlorine or fluorine, are highly valuable intermediates in organic synthesis. nih.govrsc.org The halogen atoms act as excellent leaving groups, facilitating nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, including amines, alcohols, thiols, and carbon-based nucleophiles, at specific positions on the pyrimidine core.

This reactivity is a key strategy for building molecular complexity and accessing a diverse library of pyrimidine derivatives. nih.gov For instance, the chlorine atoms in dichloropyrimidines can be sequentially or selectively replaced, providing a powerful tool for constructing complex molecules with precise regiochemistry. Furthermore, halogenated pyrimidines are indispensable precursors for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. rsc.org

Historical and Current Research Trajectories of Phenoxypyrimidine Derivatives

The incorporation of a phenoxy group into the pyrimidine scaffold gives rise to the class of phenoxypyrimidine derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse pharmacological profiles. Research has shown that phenoxypyrimidine derivatives can exhibit a range of biological activities.

A notable area of investigation is their potential as TGR5 agonists. For example, 4-phenoxypyrimidine-5-carboxamide derivatives have been synthesized and evaluated for their ability to modulate this receptor, which is implicated in metabolic diseases. nih.gov The phenoxy moiety can significantly influence the binding affinity and selectivity of these compounds for their biological targets. Current research continues to explore the synthesis of novel phenoxypyrimidine analogues and to evaluate their potential in various therapeutic areas, driven by the promising results observed in earlier studies. nih.gov

Overview of Research Focus on 2,5-Dichloro-4-phenoxypyrimidine within Heterocyclic Chemistry

Within the broader class of halogenated phenoxypyrimidines, 2,5-Dichloro-4-phenoxypyrimidine stands out as a key synthetic intermediate. The presence of two chlorine atoms at positions 2 and 5, along with a phenoxy group at position 4, provides a unique combination of reactive sites. The differential reactivity of the two chlorine atoms allows for selective functionalization, making this compound a valuable building block for the synthesis of more complex and highly substituted pyrimidine derivatives.

The primary research focus on 2,5-Dichloro-4-phenoxypyrimidine is its application in the construction of novel heterocyclic systems. Chemists utilize this compound as a starting material to introduce various substituents and build intricate molecular architectures. The strategic manipulation of the chloro and phenoxy groups enables the creation of a diverse range of molecules with potential applications in medicinal chemistry and materials science.

| Property | Value |

| IUPAC Name | 2,5-dichloro-4-phenoxypyrimidine |

| Molecular Formula | C10H6Cl2N2O |

| Molecular Weight | 241.08 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)OC2=NC(=C(C=N2)Cl)Cl |

| InChIKey | Not readily available |

| Note: Some properties like InChIKey may not be readily available in public databases for this specific compound. |

Structure

3D Structure

Properties

IUPAC Name |

2,5-dichloro-4-phenoxypyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2O/c11-8-6-13-10(12)14-9(8)15-7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPTRFEZXEXCWTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=NC=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,5 Dichloro 4 Phenoxypyrimidine and Analogous Architectures

Preparation of Dichloropyrimidine Precursors for Subsequent Functionalization

The foundation for synthesizing 2,5-dichloro-4-phenoxypyrimidine lies in the efficient preparation of appropriately substituted dichloropyrimidine intermediates. These precursors are typically synthesized through direct halogenation of the pyrimidine (B1678525) nucleus or via cyclocondensation reactions.

Direct Halogenation Strategies on Pyrimidine Nuclei

Direct halogenation of the pyrimidine ring is a common method for introducing chloro substituents. The reactivity of the pyrimidine ring towards electrophilic substitution is generally low due to the electron-withdrawing nature of the two nitrogen atoms. wikipedia.org However, electrophilic substitution is most favorable at the C-5 position, which is the least electron-deficient. wikipedia.org

Various halogenating agents can be employed for this purpose. For instance, the chlorination of uracil (B121893) and its derivatives, which are common starting materials, can be achieved using reagents like phosphorus oxychloride (POCl₃). chemicalbook.comgoogle.com The reaction is often carried out in the presence of a base, such as N,N-dimethylaniline or a hindered amine, to facilitate the reaction. google.comgoogle.com Another approach involves the use of phosgene (B1210022) or its solid form, triphosgene, in the presence of a catalyst. epo.orgpatsnap.comgoogle.com

The table below summarizes various direct halogenation methods for preparing dichloropyrimidines.

| Starting Material | Reagent(s) | Conditions | Product | Yield | Reference |

| Uracil | POCl₃, N,N-dimethylaniline | Reflux | 2,4-Dichloropyrimidine (B19661) | - | google.com |

| Uracil | POCl₃, Triethylamine hydrochloride, PCl₅ | 110-120°C, then 50-60°C | 2,4-Dichloropyrimidine | - | google.com |

| 4,6-Dihydroxypyrimidine | Phosgene, Dimethylaniline | Reflux in Dichloromethane (B109758) | 4,6-Dichloropyrimidine | 80% | epo.org |

| 5-Fluorouracil | Triphosgene, Tertiary amine catalyst | Reflux in Toluene (B28343) | 2,4-Dichloro-5-fluoropyrimidine | - | google.com |

| 2,4-Dihydroxy-5-methoxypyrimidine | POCl₃, Alkaline substance | Reflux | 2,4-Dichloro-5-methoxypyrimidine | 93.5% | google.com |

Cyclocondensation Routes for the Formation of Dichlorinated Pyrimidine Systems

An alternative to direct halogenation is the construction of the pyrimidine ring itself with the chloro substituents already in place. Cyclocondensation reactions involve the formation of the heterocyclic ring from acyclic precursors. While less common for the direct synthesis of dichloropyrimidines, this approach is a cornerstone of pyrimidine synthesis in general. wikipedia.org Typically, a β-dicarbonyl compound or its equivalent is condensed with an N-C-N containing molecule like an amidine, urea, or guanidine (B92328) to form the pyrimidine core. wikipedia.orgyoutube.com Subsequent chlorination of the resulting hydroxypyrimidines (pyrimidinones) using reagents like phosphorus oxychloride is then carried out to yield the desired dichlorinated products. youtube.com

Diverse Pathways for Introducing the Phenoxy Moiety into Pyrimidine Rings

Once the dichloropyrimidine precursor is obtained, the next critical step is the introduction of the phenoxy group. This is most commonly achieved through a nucleophilic aromatic substitution (SNAr) reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions for C-O Bond Formation

The electron-deficient nature of the pyrimidine ring, particularly at the positions ortho and para to the ring nitrogens (C-2, C-4, and C-6), makes it susceptible to attack by nucleophiles. wikipedia.org This allows for the displacement of a halide, such as chloride, by a nucleophile like a phenoxide ion. libretexts.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

The phenoxy group is typically introduced by reacting the chloropyrimidine with a phenol (B47542) in the presence of a base. The base, such as potassium carbonate or sodium hydroxide, serves to deprotonate the phenol, generating the more nucleophilic phenoxide anion. libretexts.orgnih.gov This anion then attacks the electron-deficient carbon atom of the pyrimidine ring, leading to the substitution of the chlorine atom.

The table below illustrates examples of base-promoted phenoxylation reactions.

| Chloropyrimidine | Phenol | Base | Conditions | Product | Reference |

| 2,4,6-Trinitrochlorobenzene | - | NaOH (aq) | Room Temperature | 2,4,6-Trinitrophenol | libretexts.org |

| Aryl Fluoride | Phenol | KOH | - | Oxyfluorfen | libretexts.org |

| Halophenols | Various Nucleophiles | NaOH, K₃Fe(CN)₆ | - | Substituted Phenols | osti.gov |

When a pyrimidine ring contains multiple chloro substituents, the regioselectivity of the SNAr reaction becomes a crucial consideration. The position of substitution is influenced by the electronic and steric environment of the different carbon-chlorine bonds.

In the case of 2,4-dichloropyrimidines, nucleophilic attack generally occurs preferentially at the C-4 position. wuxiapptec.com However, the regioselectivity can be highly sensitive to the presence of other substituents on the ring. For instance, an electron-donating group at the C-6 position can direct the substitution to the C-2 position. wuxiapptec.com Quantum mechanical calculations have been employed to understand and predict this variable regioselectivity by analyzing the LUMO (Lowest Unoccupied Molecular Orbital) and transition state energies. wuxiapptec.comwuxiapptec.com

For polychlorinated pyrimidines, such as 2,4,5-trichloropyrimidine (B44654) and 2,4,6-trichloropyrimidine, predicting the site of substitution can be even more complex. acs.org Density Functional Theory (DFT) calculations of the C-Cl bond dissociation energies can assist in predicting the regioselectivity. acs.orgacs.orgnih.gov For example, in 2,4,5-trichloropyrimidine, the C-4 position is predicted to be the most reactive. acs.org In some cases, metal catalysts, such as copper(II) complexes, can be used to promote highly regioselective SNAr reactions. acs.orgacs.orgnih.gov

Transition-Metal-Catalyzed Cross-Coupling Methodologies for Aryloxy Linkage Construction

Transition metal catalysis provides powerful tools for the formation of carbon-heteroatom bonds, including the C-O linkage in phenoxypyrimidines. nih.gov Both copper and palladium catalysts have been extensively developed for this purpose, each with distinct advantages and mechanistic pathways. These methods offer alternatives to traditional approaches like nucleophilic aromatic substitution, which may require harsh conditions. nih.gov

The copper-catalyzed synthesis of aryl ethers, widely known as the Ullmann condensation or Ullmann-type reaction, is a foundational method for C-O bond formation. wikipedia.orgorganic-chemistry.org This reaction traditionally involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst. wikipedia.org The classical Ullmann reaction often required stoichiometric amounts of copper and high temperatures (frequently over 210°C) in polar solvents like DMF or nitrobenzene (B124822). nih.govwikipedia.org

Modern advancements have introduced soluble copper catalysts supported by various ligands, allowing for milder reaction conditions. wikipedia.org The mechanism of these reactions generally involves the formation of a copper(I) alkoxide, which then reacts with the aryl halide. wikipedia.org One proposed pathway involves an oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate, followed by reductive elimination to yield the aryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org

In the context of phenoxypyrimidine synthesis, copper-catalyzed cross-coupling reactions have been successfully applied to join chloropyrimidines with phenols or their synthetic equivalents. researchgate.netresearchgate.net For instance, a method for synthesizing phenoxypyrimidines from chloropyrimidines and arylboronic acids, avoiding the direct use of phenols, has been developed. researchgate.net Ligand development has been crucial for improving efficiency; N,N-dimethylglycine has been shown to facilitate Ullmann-type diaryl ether synthesis at a reduced temperature of 90°C with aryl iodides or bromides. acs.org Similarly, the use of a polymeric copper complex has proven effective for the C-O cross-coupling of chloropyrimidines and phenols, delivering products in good to excellent yields. researchgate.net The choice of ligand can be critical, with studies showing that ortho-functional groups on the ligand can play an important role in the catalytic cycle. nih.gov

Table 1: Examples of Copper-Catalyzed C-O Coupling Reactions

| Catalyst / Ligand | Substrates | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| CuI / N,N-Dimethylglycine | Aryl Iodide/Bromide + Phenol | - | 90 | - | acs.org |

| Polymeric Cu-complex | Chloropyrimidine + Phenol | - | - | Good to Excellent | researchgate.net |

| Cu(I) / 1,10-phenanthroline | Arenediazonium salt + Alcoholate | THF | - | - | mdpi.com |

| CuI / Picolinic Acid | Aryl Iodide/Bromide + Phenol | DMSO | - | - | nih.gov |

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination protocol, have been adapted for C-O bond formation, providing a powerful alternative to copper-based systems. nih.govbristol.ac.ukyoutube.com These reactions are renowned for their broad functional group tolerance and generally milder conditions compared to classical Ullmann reactions. Palladium catalysts are effective in forming C-O bonds between aryl halides and alcohols or phenols. nih.gov

The catalytic cycle typically begins with the formation of a Pd(0)-phosphine complex, which undergoes oxidative addition with the aryl halide. youtube.com Subsequent steps involve reaction with the alcohol/phenoxide and reductive elimination to furnish the desired aryl ether and regenerate the active Pd(0) catalyst. youtube.com The development of bulky, electron-rich phosphine (B1218219) ligands (e.g., RuPhos, XPhos) has been instrumental in the success of these transformations, enabling the coupling of even challenging substrates. nih.gov

In the synthesis of pyrimidine-based structures, palladium catalysis has been used for the arylation of phenols with halogenated heterocycles. rsc.orgrsc.org For example, the Buchwald-Hartwig coupling of a hindered 3-bromo-1H-pyrazolo[3,4-d]pyrimidine with an alcohol was optimized using RuPhos as the ligand. nih.gov Similarly, palladium catalysis is employed for the direct C-H arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives, showcasing its utility in constructing complex heteroaromatic systems. chemrxiv.org The choice of the protecting group on the pyrimidine nitrogen can significantly impact the feasibility and yield of the cross-coupling reaction. nih.gov Highly regioselective palladium-catalyzed arylations of N-methylpyrazoles with aryl bromides have also been achieved through careful optimization of reaction parameters. nih.gov

Optimization of Reaction Conditions and Yields for 2,5-Dichloro-4-phenoxypyrimidine Synthesis

The solvent plays a crucial role in transition-metal-catalyzed coupling reactions, influencing catalyst solubility, reactant stability, and reaction rates. In Ullmann-type C-O coupling reactions, polar solvents such as dimethylformamide (DMF), N-methylpyrrolidone (NMP), and nitrobenzene are traditionally used. wikipedia.orgresearchgate.net Studies have shown that polar solvents like THF and DMF can provide excellent yields, whereas nonpolar solvents like toluene and benzene (B151609) often result in meager yields for C-O coupling products. researchgate.net

In some modern protocols, the choice of solvent is adapted for milder conditions. For example, a copper-catalyzed O-arylation of phenols was shown to work effectively in DMSO. nih.gov The development of solvent-free conditions represents a green chemistry approach, where reactants are heated directly, sometimes with sand to aid heat distribution. rsc.org In palladium-catalyzed reactions, common solvents include toluene, ethers, and amides, selected to dissolve both the inorganic base and the organic substrates. youtube.com Water has also been successfully employed as a green solvent for the palladium-catalyzed direct arylation of phenols with aryl iodides under mild conditions. rsc.org

Table 2: Effect of Solvent on Ullmann Coupling Yield

| Solvent | Yield (%) | Reference |

|---|---|---|

| DMF | 99 | researchgate.net |

| THF | 98 | researchgate.net |

| Water | 97 | researchgate.net |

| Toluene | 79 | researchgate.net |

| Benzene | 68 | researchgate.net |

Data derived from a model C-C Ullmann coupling reaction, indicative of general solvent effects in this reaction class.

The choice of catalyst and its loading are paramount for an efficient phenoxylation reaction. Both copper and palladium systems are viable, but the optimal choice depends on the specific substrates and desired reaction conditions. nih.govnih.gov Copper catalysis, especially with modern ligands, can be very effective and is often more economical than palladium. nih.govacs.org Ligand-free copper-catalyzed Ullmann-type reactions have been developed, proceeding under mild conditions (80 °C) in air with catalyst loadings of up to 5 mol%. nih.gov

Palladium catalysts, often used in Buchwald-Hartwig reactions, are known for their high activity and broad substrate scope, though they can be more costly. nih.govbristol.ac.uk The catalyst loading is a critical parameter to optimize. While higher catalyst loading can increase reaction rates, it also increases cost and can lead to more side products, complicating purification. researchgate.netresearchgate.net Studies have shown that systematically decreasing the catalyst concentration can lead to an optimal balance between yield and reaction time. For example, one study found that a 2.5 mol% catalyst loading was sufficient to achieve an optimum yield in the shortest reaction time. researchgate.net The catalyst system can often be recycled and reused multiple times without a significant loss of activity. nih.gov

Following the synthesis, a robust isolation and purification protocol is essential to obtain 2,5-dichloro-4-phenoxypyrimidine of high purity. The specific workup procedure depends on the reaction conditions and the nature of the starting materials and byproducts.

Purification of the crude product is commonly achieved through silica (B1680970) gel column chromatography or recrystallization. nih.govacs.org For pyrimidine derivatives, column chromatography using a solvent system such as dichloromethane and methanol (B129727) is often effective. mdpi.com Recrystallization from a suitable solvent is another common method to obtain highly pure crystalline products. acs.org The choice of purification method is dictated by the physical properties of the target compound and its impurities. Analytical techniques such as thin-layer chromatography (TLC) are used to monitor the reaction progress and the purity of the fractions during chromatography. rsc.orgcapes.gov.br

Mechanistic Investigations of Reactions Involving 2,5 Dichloro 4 Phenoxypyrimidine

Unraveling the Mechanistic Landscape of Nucleophilic Substitution on Pyrimidine (B1678525) Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of pyrimidine rings. The presence of two chlorine atoms and a phenoxy group on the pyrimidine core of 2,5-dichloro-4-phenoxypyrimidine introduces a complex interplay of electronic and steric factors that govern the reaction's outcome.

Detailed Analysis of Addition-Elimination Pathways

The SNAr reaction on pyrimidine systems, including 2,5-dichloro-4-phenoxypyrimidine, predominantly proceeds through a two-step addition-elimination mechanism. chemistrysteps.comrsc.orglibretexts.org In the initial addition step, a nucleophile attacks an electron-deficient carbon atom of the pyrimidine ring, leading to the formation of a tetrahedral intermediate known as a Meisenheimer complex. chemistrysteps.com This intermediate is stabilized by the delocalization of the negative charge over the pyrimidine ring, particularly by the nitrogen atoms. bhu.ac.in

The subsequent elimination step involves the departure of a leaving group, in this case, a chloride ion, to restore the aromaticity of the pyrimidine ring. chemistrysteps.com The relative stability of the possible Meisenheimer intermediates often dictates the regioselectivity of the reaction. For dichloropyrimidines, the position of nucleophilic attack is influenced by the electronic properties of the substituents on the ring. wuxiapptec.com

Influence of Electronic and Steric Factors on Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of nucleophilic substitution on the pyrimidine ring are intricately controlled by both electronic and steric effects. Electron-withdrawing groups on the pyrimidine ring enhance its electrophilicity, making it more susceptible to nucleophilic attack. researchgate.net Conversely, electron-donating groups can decrease the reaction rate.

In the context of 2,4-dichloropyrimidines, nucleophilic substitution is typically selective for the C-4 position. wuxiapptec.com This preference is attributed to the greater distribution of the Lowest Unoccupied Molecular Orbital (LUMO) at the C-4 position compared to the C-2 position. wuxiapptec.comstackexchange.com However, the presence of other substituents can alter this selectivity. For instance, an electron-donating group at the C-6 position of a 2,4-dichloropyrimidine (B19661) can reverse the selectivity, favoring substitution at the C-2 position. wuxiapptec.com Steric hindrance from bulky substituents can also play a significant role in directing the nucleophilic attack to the less sterically encumbered position. wuxiapptec.com

| Factor | Influence on Nucleophilic Substitution |

| Electronic Effects | Electron-withdrawing groups increase reactivity; electron-donating groups can alter regioselectivity. wuxiapptec.comresearchgate.net |

| Steric Effects | Bulky substituents can hinder attack at adjacent positions, influencing regioselectivity. wuxiapptec.com |

| LUMO Distribution | The position with the larger LUMO coefficient is generally more susceptible to nucleophilic attack. wuxiapptec.comstackexchange.com |

| Leaving Group Ability | The facility of the leaving group's departure influences the overall reaction rate. |

Exploration of Transition-Metal-Catalyzed Cross-Coupling Mechanisms in Pyrimidine Chemistry

Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, offering a versatile strategy for the functionalization of pyrimidines. nih.govresearchgate.netrsc.org

Oxidative Addition and Reductive Elimination Steps in C-O Coupling Cycles

A common mechanistic pathway in palladium-catalyzed cross-coupling reactions involves a catalytic cycle comprising oxidative addition, transmetalation (in the case of Suzuki or Stille couplings), and reductive elimination. libretexts.orglibretexts.orgrhhz.net

Oxidative Addition: The catalytic cycle typically begins with the oxidative addition of the aryl halide (in this case, a chloropyrimidine) to a low-valent transition metal complex, often Pd(0). libretexts.orglibretexts.org This step involves the insertion of the metal into the carbon-chlorine bond, leading to an increase in the metal's oxidation state and coordination number. libretexts.org The rate of oxidative addition can be influenced by the electron density of the metal center and the nature of the halide. youtube.comyoutube.com

Reductive Elimination: The final step of the catalytic cycle is reductive elimination, where the newly formed C-O bond is created, and the product is released from the metal center, regenerating the active catalyst. libretexts.orglibretexts.orgyoutube.com This process involves the coupling of the two organic fragments bound to the metal, with a concurrent decrease in the metal's oxidation state. libretexts.orgyoutube.com For reductive elimination to occur, the ligands to be coupled must typically be in a cis orientation on the metal center. libretexts.org

A plausible mechanism for a palladium-catalyzed C-O coupling reaction is depicted below:

Oxidative Addition: Pd(0) + R-X → R-Pd(II)-X

Ligand Exchange/Transmetalation: R-Pd(II)-X + Nu-M → R-Pd(II)-Nu + M-X

Reductive Elimination: R-Pd(II)-Nu → R-Nu + Pd(0)

Ligand Design and Its Impact on Catalytic Efficiency and Selectivity

The choice of ligand in transition-metal-catalyzed cross-coupling reactions is crucial for achieving high catalytic efficiency and selectivity. mit.edu Ligands, typically phosphines or N-heterocyclic carbenes, coordinate to the metal center and modulate its electronic and steric properties.

Bulky and electron-rich phosphine (B1218219) ligands can promote the oxidative addition step by stabilizing the resulting metal complex and can also influence the rate of reductive elimination. youtube.com In the context of pyrimidine chemistry, specific ligand systems, such as those incorporating dialkylbiarylphosphines, have been shown to be highly effective for achieving regioselective amination. mit.edu The design of ligands that can control the regioselectivity of cross-coupling reactions on polysubstituted pyrimidines remains an active area of research. mit.edu For instance, in the Suzuki-Miyaura coupling of 3-halogeno pyrazolo[1,5-a]pyrimidin-5-ones, the use of XPhos as a ligand was found to be important for achieving the desired C3-arylated products. rsc.org

Regioselectivity and Chemoselectivity Challenges in Pyrimidine Functionalization

The presence of multiple reactive sites on the 2,5-dichloro-4-phenoxypyrimidine ring presents significant challenges in achieving regioselectivity and chemoselectivity during functionalization. wuxiapptec.com

Regioselectivity refers to the preferential reaction at one position over another. In the case of 2,5-dichloro-4-phenoxypyrimidine, a nucleophile could potentially attack at the C-2 or C-5 position, leading to different isomers. As discussed, the inherent electronic properties of the pyrimidine ring generally favor attack at the C-4 (and C-6) positions. bhu.ac.inwuxiapptec.com However, the substitution pattern can dramatically alter this preference. For example, in 2,4-dichloropyrimidines, substitution typically occurs at C-4, but the introduction of an electron-donating group at C-6 can redirect the attack to C-2. wuxiapptec.com Similarly, for 2,4-dichloropyrimidines with an electron-withdrawing substituent at C-5, SNAr reactions show selectivity for substitution at C-4 with many nucleophiles, but tertiary amines exhibit excellent C-2 selectivity. nih.gov

Chemoselectivity is the preferential reaction of a reagent with one functional group over another. wikipedia.org In 2,5-dichloro-4-phenoxypyrimidine, a reagent could react with one of the two chlorine atoms or potentially with the phenoxy group. In nucleophilic substitution reactions, the chloride ions are generally better leaving groups than the phenoxy group, leading to selective displacement of the chlorides. However, in certain reactions, such as those involving 4,6-dichloro-2-(methylsulfonyl)pyrimidine, the chemoselectivity of the reaction with amines can be tuned by the reaction conditions. For instance, anilines and secondary aliphatic amines in the presence of weak bases selectively displace the chloride, whereas deprotonated anilines displace the sulfone group. thieme-connect.com

| Challenge | Description | Influencing Factors |

| Regioselectivity | Preferential reaction at a specific position (e.g., C-2 vs. C-5). wuxiapptec.com | Electronic effects of substituents, steric hindrance, reaction conditions, nature of the nucleophile. wuxiapptec.comnih.gov |

| Chemoselectivity | Preferential reaction with one functional group over another (e.g., C-Cl vs. C-OPh). wikipedia.org | Relative reactivity of functional groups, nature of the reagent, reaction conditions. thieme-connect.com |

Selective Reactivity of Different Halogen Substituents on the Pyrimidine Ring

The pyrimidine ring is inherently electron-deficient, a characteristic that is further amplified by the presence of electronegative halogen substituents. This electron deficiency makes the carbon atoms attached to the halogens susceptible to nucleophilic attack. In 2,5-dichloro-4-phenoxypyrimidine, the two chlorine atoms are situated in electronically non-equivalent positions. The chlorine atom at the C2 position is flanked by two nitrogen atoms, while the chlorine at the C5 position is adjacent to a carbon and a nitrogen atom.

Generally, in dihalopyrimidines, the halogen atom at the C4 (or C6) position is the most susceptible to nucleophilic aromatic substitution (SNAr) due to the effective stabilization of the Meisenheimer intermediate by the adjacent nitrogen atoms. Quantum mechanical studies on 2,4-dichloropyrimidines have shown that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient at the C4 position compared to the C2 position, making it the preferred site for nucleophilic attack. wuxiapptec.com

However, in the case of 2,5-dichloro-4-phenoxypyrimidine, the C4 position is already occupied by a phenoxy group. This leaves the C2 and C5 positions as potential sites for substitution. Based on general principles of pyrimidine chemistry, the C2 position would be predicted to be more reactive than the C5 position in SNAr reactions due to the greater activation by the two adjacent nitrogen atoms.

Interestingly, research on the palladium-catalyzed cross-coupling of 2,5-dichloropyrimidine (B52856) has revealed unconventional site-selectivity. While halides adjacent to a nitrogen atom are typically more reactive in such reactions, studies have shown that under ligand-free Jeffery-type conditions, 2,5-dichloropyrimidine undergoes preferential coupling at the C5 position. nih.gov This unprecedented C5-selectivity suggests that the reaction mechanism under these conditions deviates from the conventional understanding. It is proposed that the involvement of palladium nanoparticles under these ligand-free conditions may be responsible for this atypical reactivity. nih.gov

This finding is significant as it demonstrates that the inherent electronic preferences of the substrate can be overridden by the choice of reaction conditions, particularly the catalytic system employed. The selective functionalization at the C5 position opens up new avenues for the synthesis of novel pyrimidine derivatives that would be inaccessible through traditional synthetic routes.

Preferential Site of Attack by Various Nucleophiles or Coupling Partners

The site of attack on the 2,5-dichloro-4-phenoxypyrimidine ring is highly dependent on the nature of the attacking species, whether it is a nucleophile in an SNAr reaction or a coupling partner in a transition-metal-catalyzed reaction.

Nucleophilic Aromatic Substitution (SNAr):

For traditional SNAr reactions with nucleophiles such as amines, alkoxides, or thiolates, the C2 position is generally the expected site of initial attack. This preference is attributed to the higher electrophilicity of the C2 carbon due to the electron-withdrawing effect of the two adjacent nitrogen atoms. The attack of a nucleophile at this position leads to a resonance-stabilized Meisenheimer complex. While direct experimental data on 2,5-dichloro-4-phenoxypyrimidine is scarce in the public domain, the general principles of pyrimidine reactivity strongly support the C2 position as the more favorable site for SNAr.

Palladium-Catalyzed Cross-Coupling Reactions:

In the realm of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the regioselectivity is more complex and can be finely tuned by the reaction parameters.

As previously mentioned, a key finding has been the C5-selective Suzuki-Miyaura coupling of 2,5-dichloropyrimidine under ligand-free conditions. nih.gov This highlights the crucial role of the catalytic system in directing the site of reaction. The use of specific ligands can also dramatically influence the outcome. For instance, in other dihalopyridine systems, sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote coupling at positions that are typically less reactive. nih.gov

The table below summarizes the expected and observed preferential sites of attack on 2,5-dichloro-4-phenoxypyrimidine by different reagents based on available data and general principles.

| Reagent Type | Predicted/Observed Preferential Site of Attack | Mechanistic Rationale |

| Nucleophiles (e.g., R-NH₂, R-O⁻, R-S⁻) in S | C2 | Higher electrophilicity of C2 due to two adjacent nitrogen atoms, leading to a more stable Meisenheimer intermediate. |

| Organoboron Reagents (Suzuki-Miyaura Coupling) | C5 (under ligand-free Jeffery-type conditions) nih.gov | Unconventional selectivity attributed to the involvement of palladium nanoparticles. nih.gov |

| Amines (Buchwald-Hartwig Amination) | C2 (predicted) | Typically, the more electrophilic C-Cl bond adjacent to the nitrogen atoms would be more susceptible to oxidative addition to the palladium catalyst. |

It is evident that while general electronic effects provide a baseline for predicting reactivity, the actual outcome of a reaction involving 2,5-dichloro-4-phenoxypyrimidine can be significantly influenced by the specific reagents and conditions employed. The ability to selectively functionalize either the C2 or C5 position through careful selection of the reaction methodology is a powerful tool for the targeted synthesis of complex pyrimidine-based molecules. Further mechanistic studies on this specific compound with a wider range of nucleophiles and coupling partners are warranted to fully elucidate its reactivity profile and expand its synthetic utility.

Computational and Theoretical Chemistry Studies of 2,5 Dichloro 4 Phenoxypyrimidine

Quantum Chemical Investigations for Electronic Structure and Reactivity Prediction

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the chemical behavior of molecules.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state electronic structure and, consequently, the most stable three-dimensional arrangement of atoms in a molecule. nih.gov For complex organic molecules like 2,5-dichloro-4-phenoxypyrimidine, DFT calculations are employed to perform geometry optimization, which systematically adjusts the atomic coordinates to find the lowest energy conformation. nih.gov

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G, which provides a good balance between computational cost and accuracy for organic systems. researchgate.net This process yields precise information on bond lengths, bond angles, and dihedral angles. nih.gov In a related computational study on 4-phenoxypyrimidine (B1625929) derivatives, chemical structures were successfully optimized using the DFT/B3LYP method with a 6-31G basis set to prepare them for further analysis. researchgate.net The optimized geometry represents the molecule's structure in a vacuum, providing a foundational model for understanding its physical and chemical properties.

Table 1: Predicted Geometrical Parameters of 2,5-Dichloro-4-phenoxypyrimidine from DFT Calculations This table presents hypothetical, yet chemically reasonable, data for illustrative purposes.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C5-Cl | 1.73 Å |

| Bond Length | C4-O | 1.37 Å |

| Bond Length | O-C(phenoxy) | 1.41 Å |

| Bond Angle | Cl-C2-N1 | 115.5° |

| Bond Angle | C4-C5-Cl | 118.0° |

| Bond Angle | C4-O-C(phenoxy) | 118.5° |

| Dihedral Angle | C5-C4-O-C(phenoxy) | ~45.0° |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. numberanalytics.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. rsc.org

For 2,5-dichloro-4-phenoxypyrimidine, the HOMO is expected to be localized primarily on the electron-rich phenoxy ring, while the LUMO is anticipated to be centered on the electron-deficient dichloropyrimidine ring. This separation suggests that the pyrimidine (B1678525) ring is the primary site for nucleophilic attack. The analysis of FMOs provides a theoretical basis for predicting how the molecule will interact with other reactants in chemical reactions. numberanalytics.com

Table 2: Predicted Frontier Molecular Orbital Energies for 2,5-Dichloro-4-phenoxypyrimidine This table presents hypothetical, yet representative, data for illustrative purposes.

| Molecular Orbital | Energy (eV) | Implication |

|---|---|---|

| HOMO | -6.85 eV | Region of electron donation (phenoxy ring) |

| LUMO | -1.20 eV | Region of electron acceptance (pyrimidine ring) |

| HOMO-LUMO Gap (ΔE) | 5.65 eV | Indicates high kinetic stability but defined reactive sites |

The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution across a molecule, calculated using data from its optimized electronic structure. The MEP map is crucial for predicting how a molecule will interact with other chemical species, including other molecules of its own kind, solvents, or biological receptors.

The surface is color-coded to indicate charge distribution:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are favorable sites for electrophilic attack. For 2,5-dichloro-4-phenoxypyrimidine, these would be centered around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the ether linkage.

Blue: Regions of most positive electrostatic potential, indicating electron-poor areas susceptible to nucleophilic attack. These are typically found around hydrogen atoms.

Green/Yellow: Regions of neutral or intermediate potential.

The MEP surface highlights the molecule's polarity and provides a roadmap for intermolecular interactions such as hydrogen bonding and van der Waals forces, which are fundamental to its physical properties and, in a biological context, its ability to bind to a receptor. nih.govresearchgate.net

Molecular Modeling and Simulation Approaches to Pyrimidine Derivatives

Molecular modeling encompasses a broader range of computational techniques that build upon quantum mechanical foundations to simulate molecular behavior and properties.

Due to the presence of single bonds, particularly the C4-O-C(phenoxy) ether linkage, 2,5-dichloro-4-phenoxypyrimidine is not a rigid structure. Conformational analysis is a computational method used to explore the different spatial orientations (conformers) of the molecule and their relative stabilities.

This is typically done by systematically rotating the dihedral angle formed by the pyrimidine and phenyl rings and calculating the potential energy at each step. The resulting data can be plotted to create a potential energy landscape, which reveals the lowest-energy (most stable) conformations and the energy barriers that must be overcome for the molecule to transition between them. Identifying the global minimum energy conformation is essential, as it represents the most probable structure of the molecule under given conditions and is the correct one to use for subsequent property predictions.

Table 3: Illustrative Conformational Energy Profile of 2,5-Dichloro-4-phenoxypyrimidine This table shows hypothetical data illustrating the energy changes with the rotation of the C5-C4-O-C(phenoxy) dihedral angle.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Type |

|---|---|---|

| 0 | 2.5 | Eclipsed (Steric Hindrance) |

| 45 | 0.0 | Global Minimum (Most Stable) |

| 90 | 1.8 | Transition State |

| 135 | 0.2 | Local Minimum |

| 180 | 3.0 | Fully Eclipsed (Highest Energy) |

Computational chemistry offers powerful methods for predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. Quantum mechanical approaches, especially those using DFT, can provide chemical shift predictions that are reasonably close to experimental values, often with errors of less than 0.3 ppm for ¹H NMR. nih.gov

The standard procedure involves first obtaining the optimized molecular geometry (as in 4.1.1). Then, a specialized calculation, such as the Gauge-Including Atomic Orbital (GIAO) method, is performed to compute the NMR shielding tensors for each nucleus. liverpool.ac.uk These theoretical values are then referenced against a standard compound (e.g., tetramethylsilane) to yield predicted chemical shifts. This technique is invaluable for structural elucidation, as the predicted spectrum of a proposed structure can be compared directly with an experimental spectrum. A strong correlation between the two provides powerful evidence for the correctness of the proposed structure. nih.gov

Table 4: Interactive Comparison of Hypothetical Experimental and Theoretically Predicted NMR Chemical Shifts (¹H and ¹³C) for 2,5-Dichloro-4-phenoxypyrimidine This table presents hypothetical data to illustrate the application. The predicted shifts are calculated from the optimized geometry.

| Nucleus | Atom Position | Experimental Shift (ppm) | Predicted Shift (ppm) | Deviation (ppm) |

|---|---|---|---|---|

| ¹H | H6 | 8.50 | 8.65 | +0.15 |

| ¹H | H(phenoxy, ortho) | 7.25 | 7.38 | +0.13 |

| ¹H | H(phenoxy, meta) | 7.48 | 7.55 | +0.07 |

| ¹H | H(phenoxy, para) | 7.30 | 7.41 | +0.11 |

| ¹³C | C2 | 155.0 | 154.2 | -0.8 |

| ¹³C | C4 | 168.0 | 167.1 | -0.9 |

| ¹³C | C5 | 115.0 | 115.9 | +0.9 |

| ¹³C | C6 | 158.0 | 158.7 | +0.7 |

Simulation of Reaction Pathways and Identification of Transition States

The study of reaction mechanisms for compounds like 2,5-dichloro-4-phenoxypyrimidine heavily relies on computational chemistry to simulate potential reaction pathways and identify the associated transition states. A primary reaction pathway for this and similar halopyrimidines is the nucleophilic aromatic substitution (SNAr) reaction. In this process, a nucleophile attacks the pyrimidine ring, leading to the displacement of one of the chloro substituents. Computational simulations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the intricacies of these reactions.

The regioselectivity of the SNAr reaction on dichloropyrimidine derivatives is a key area of investigation. For a molecule such as 2,5-dichloro-4-phenoxypyrimidine, a nucleophile could theoretically attack at either the C2 or C5 position where a chlorine atom is present. However, the electronic environment of the pyrimidine ring, influenced by the nitrogen atoms and the phenoxy group, dictates the most likely site of attack.

Computational models are employed to map out the potential energy surface of the reaction. This involves calculating the energy of the system as the nucleophile approaches the pyrimidine ring and as the carbon-chlorine bond is broken. The highest point on this energy profile between the reactants and the product corresponds to the transition state. The structure and energy of this transition state are critical in determining the rate and feasibility of the reaction.

A common approach involves the following computational steps:

Geometry Optimization: The initial structures of the reactants (2,5-dichloro-4-phenoxypyrimidine and the nucleophile) and the possible intermediates (Meisenheimer complexes) and products are optimized to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the transition state structure connecting the reactants to the intermediate. This is a saddle point on the potential energy surface, characterized by having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

Frequency Calculations: These are performed to confirm the nature of the stationary points. Reactants and products will have all real frequencies, while a transition state will have exactly one imaginary frequency. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation can be performed to follow the reaction path downhill from the transition state to ensure that it connects the desired reactants and products.

Research on analogous 2,4-dichloropyrimidine (B19661) systems has demonstrated that the regioselectivity of nucleophilic attack is highly sensitive to the electronic nature of other substituents on the pyrimidine ring. wuxiapptec.com For instance, the presence of an electron-donating group can alter the distribution of the Lowest Unoccupied Molecular Orbital (LUMO), which indicates the most electrophilic sites susceptible to nucleophilic attack. wuxiapptec.com If the energy gap between the LUMO and the next lowest unoccupied molecular orbital (LUMO+1) is small, the contribution of LUMO+1 must also be considered, potentially leading to a mixture of products. wuxiapptec.com

To illustrate the outcomes of such simulations, a hypothetical data table for the nucleophilic substitution on a dichlorophenoxypyrimidine derivative is presented below. This table showcases the kind of data generated from DFT calculations to predict reaction outcomes.

| Parameter | Attack at C2 | Attack at C4 |

| Activation Energy (ΔE‡) (kcal/mol) | 15.2 | 18.5 |

| Reaction Energy (ΔErxn) (kcal/mol) | -5.8 | -4.2 |

| Key Transition State Bond Distances (Å) | C2-Nucleophile: 2.15, C2-Cl: 2.30 | C4-Nucleophile: 2.18, C4-Cl: 2.35 |

| Imaginary Frequency (cm-1) | -350 | -325 |

This table is illustrative and based on typical values found in computational studies of similar systems. The data represents a hypothetical reaction where attack at the C2 position is kinetically and thermodynamically favored over the C4 position.

By analyzing these computed parameters for all possible reaction pathways, researchers can predict the major product of a reaction involving 2,5-dichloro-4-phenoxypyrimidine and gain a deep, quantitative understanding of its chemical reactivity. These theoretical insights are invaluable for designing synthetic routes to new pyrimidine-based compounds.

2,5 Dichloro 4 Phenoxypyrimidine As a Key Synthetic Intermediate for Advanced Molecular Frameworks

Selective Functionalization Reactions at the Dichloro- and Phenoxy- Substituted Pyrimidine (B1678525) Positions

The inherent reactivity differences among the C2-chloro, C5-chloro, and C4-phenoxy substituents on the pyrimidine ring allow for a high degree of selective functionalization. This selectivity is crucial for the rational design and synthesis of novel compounds with desired physicochemical and biological properties.

Controlled Halogen Displacement for Diverse Substituent Introduction

The two chlorine atoms at the C2 and C5 positions of 2,5-dichloro-4-phenoxypyrimidine exhibit differential reactivity, enabling their sequential and controlled displacement. This differential reactivity is governed by the electronic environment of each position. The C4-phenoxy group, being an electron-donating group, influences the electron density at the adjacent C5 position, while the nitrogen atoms in the pyrimidine ring exert a strong electron-withdrawing effect, particularly at the C2 and C4/C6 positions.

Typically, in dichloropyrimidines, the chlorine atom at the C4 (or C6) position is the most susceptible to nucleophilic aromatic substitution (SNAr) due to the strong activation by the adjacent ring nitrogens. However, in the case of 2,5-dichloro-4-phenoxypyrimidine, the C4 position is already occupied. This leaves the C2 and C5 positions available for substitution. Generally, the C2 position is more electrophilic than the C5 position in pyrimidines, leading to preferential substitution at C2.

Recent studies, however, have demonstrated that this conventional reactivity can be overturned through careful selection of reaction conditions, particularly the catalyst and ligand system in cross-coupling reactions. For instance, in palladium-catalyzed Suzuki-Miyaura couplings of 2,5-dichloropyrimidine (B52856), unconventional C5-selectivity has been achieved using ligand-free "Jeffery" conditions. nih.govnsf.gov This is a significant finding as it allows for the selective introduction of aryl or heteroaryl groups at the C5 position, a transformation that is otherwise challenging. Conversely, traditional palladium catalysts with specific phosphine (B1218219) ligands can direct the coupling to the C2 position. rsc.org

This catalyst-controlled regioselectivity is pivotal for the synthesis of a wide array of derivatives. For example, a Sonogashira coupling could be directed to the C2 position to introduce an alkyne moiety, followed by a Suzuki or Buchwald-Hartwig amination at the C5 position. nih.govmdpi.com This stepwise approach allows for the precise installation of different functional groups, leading to a high degree of molecular diversity from a single starting material.

The following table summarizes the general principles of selective halogen displacement:

| Position | Typical Reactivity | Controlling Factors | Potential Transformations |

| C2-Cl | More electrophilic than C5-Cl | Palladium catalysts with specific phosphine ligands | Nucleophilic Aromatic Substitution (Amination, Alkoxylation), Sonogashira Coupling, Suzuki Coupling, Buchwald-Hartwig Amination |

| C5-Cl | Less electrophilic than C2-Cl | Ligand-free palladium catalysis ("Jeffery" conditions) | Suzuki Coupling, Stille Coupling |

A notable example of selective functionalization at the C4-position (by analogy) is the synthesis of 2,5-dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amine, where a nucleophilic amine displaces a chlorine atom. rsc.org While the starting material in this specific literature example is not 2,5-dichloro-4-phenoxypyrimidine, the principle of nucleophilic substitution at a halogenated pyrimidine position is directly applicable.

Strategic Modification of the Phenoxy Moiety for Expanded Chemical Diversity

The phenoxy group at the C4 position is not merely a passive substituent; it represents another handle for synthetic modification, further expanding the chemical space accessible from this versatile intermediate. Modifications can be introduced on the phenyl ring of the phenoxy group either before or after its attachment to the pyrimidine core.

Alternatively, the phenoxy group can be modified after it has been incorporated into the pyrimidine scaffold. This can involve electrophilic aromatic substitution reactions on the phenyl ring, such as nitration or halogenation, provided the pyrimidine ring is sufficiently deactivated to prevent side reactions.

More advanced strategies could involve the cleavage of the phenoxy ether bond to reveal a hydroxyl group at the C4 position. This hydroxyl group can then be further functionalized, for instance, by alkylation or conversion to a triflate for subsequent cross-coupling reactions. The cleavage of such ether linkages can be challenging but offers a route to a different class of pyrimidine derivatives. nih.gov

Utilization in the Construction of Complex Heterocyclic Systems

The strategic placement of reactive functional groups makes 2,5-dichloro-4-phenoxypyrimidine an ideal building block for the synthesis of more complex heterocyclic systems, particularly those containing fused pyrimidine rings.

Building Block Applications for Fused and Polycyclic Pyrimidine Architectures

Fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines, are prevalent in many biologically active molecules. 2,5-dichloro-4-phenoxypyrimidine can serve as a key precursor for the construction of these bicyclic and polycyclic frameworks.

A common strategy involves the sequential displacement of the two chlorine atoms with bifunctional nucleophiles. For example, reaction with a primary amine at the more reactive C2 position, followed by an intramolecular cyclization involving a suitable functional group at the C5 position, can lead to the formation of a fused ring system.

Alternatively, the chlorine atoms can be replaced with groups that can participate in subsequent cyclization reactions. For instance, a Sonogashira coupling at C2 to introduce an alkyne, followed by an intramolecular reaction with a nucleophile at C5, can be a powerful method for constructing novel heterocyclic scaffolds.

The synthesis of pyrimido[4,5-d]pyrimidine (B13093195) derivatives often involves the reaction of a 4-aminopyrimidine (B60600) with a suitable three-carbon electrophile. nih.govnsf.govrsc.orgnih.govnih.gov By first selectively aminating 2,5-dichloro-4-phenoxypyrimidine at the C2 position, a 2-amino-5-chloro-4-phenoxypyrimidine intermediate is generated. This intermediate can then undergo further reactions at the C5 position to build the second fused ring.

Precursor to Advanced Molecular Frameworks for Further Chemical Exploration

Beyond its direct use as a building block, 2,5-dichloro-4-phenoxypyrimidine can serve as a precursor to other advanced molecular frameworks where the initial phenoxy group may be further modified or even act as a leaving group in later synthetic steps. This "placeholder" strategy adds another layer of synthetic versatility.

For example, the phenoxy group can be cleaved under specific conditions to unmask a 4-hydroxypyrimidine. This intermediate can then be converted to a triflate, a highly effective leaving group for a variety of palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at the C4 position at a later stage of the synthesis, a strategy that is particularly useful when the desired C4-substituent is not compatible with the initial reaction conditions used to functionalize the C2 and C5 positions.

This approach significantly enhances the modularity of the synthetic route, allowing for the late-stage diversification of molecular scaffolds. This is a highly desirable feature in medicinal chemistry for the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Integration into Multi-Component Reactions and Cascade Processes for Enhanced Synthetic Efficiency

While specific examples of 2,5-dichloro-4-phenoxypyrimidine being directly employed in MCRs are not extensively documented, its structural motifs are highly amenable to such transformations. Dichloropyrimidines, in general, are valuable substrates for MCRs. windows.netstackexchange.com For instance, a three-component reaction involving 2,5-dichloro-4-phenoxypyrimidine, an amine, and a third component could potentially lead to the rapid assembly of complex, drug-like molecules.

Cascade reactions, where the product of one reaction becomes the substrate for the next in a one-pot sequence, are also highly applicable. A hypothetical cascade could involve the initial nucleophilic substitution at the C2 position, followed by an intramolecular cyclization triggered by a change in reaction conditions or the addition of a new reagent. The development of such cascade processes starting from 2,5-dichloro-4-phenoxypyrimidine would represent a significant advancement in the efficient synthesis of novel heterocyclic compounds.

The principles of cascade reactions involving imination, Buchwald-Hartwig cross-coupling, and cycloaddition have been successfully applied to the synthesis of pyrido[2,3-d]pyrimidines from related starting materials, highlighting the potential for similar strategies with 2,5-dichloro-4-phenoxypyrimidine.

Advanced Spectroscopic and Spectrometric Characterization of 2,5 Dichloro 4 Phenoxypyrimidine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

One-Dimensional NMR Techniques (¹H, ¹³C) for Backbone and Side-Chain Analysis

One-dimensional NMR provides fundamental information about the molecular structure.

¹H NMR: A proton NMR spectrum would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), integration (ratio of protons), and multiplicity (number of neighboring protons). For 2,5-dichloro-4-phenoxypyrimidine, one would expect to see a signal for the proton at the C6 position of the pyrimidine (B1678525) ring and a set of signals corresponding to the protons on the phenoxy group. The exact chemical shifts would be influenced by the electron-withdrawing effects of the chlorine atoms and the pyrimidine ring.

¹³C NMR: A carbon-13 NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the carbons in the pyrimidine and phenyl rings would provide insight into their electronic environments. Quaternary carbons (those without attached protons, such as C2, C4, and C5 of the pyrimidine ring) can often be identified by their characteristically weaker signals. organicchemistrydata.org

Hypothetical ¹H and ¹³C NMR Data Table

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrimidine C6-H | Expected in aromatic region | Expected in aromatic region |

| Phenoxy C-H (ortho) | Expected in aromatic region | Expected in aromatic region |

| Phenoxy C-H (meta) | Expected in aromatic region | Expected in aromatic region |

| Phenoxy C-H (para) | Expected in aromatic region | Expected in aromatic region |

| Pyrimidine C2 | - | Expected in aromatic/heteroaromatic region |

| Pyrimidine C4 | - | Expected in aromatic/heteroaromatic region |

| Pyrimidine C5 | - | Expected in aromatic/heteroaromatic region |

| Phenoxy C-O | - | Expected in aromatic region |

Note: This table is predictive and for illustrative purposes only. Actual experimental values are required for accurate assignment.

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei. researchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). mdpi.com For 2,5-dichloro-4-phenoxypyrimidine, COSY would show correlations between the adjacent protons on the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbons they are attached to (one-bond C-H correlation). mdpi.comnih.gov This would definitively link the proton signals of the pyrimidine and phenoxy groups to their corresponding carbon signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals protons that are close to each other in space, regardless of whether they are bonded. issuu.com This is particularly useful for determining stereochemistry and conformation.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Elucidation

HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. researchgate.net For 2,5-dichloro-4-phenoxypyrimidine (C₁₀H₆Cl₂N₂O), the expected exact mass could be calculated. The presence of two chlorine atoms would produce a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, providing a clear signature for the compound. Tandem mass spectrometry (MS/MS) experiments could then be used to fragment the molecule and elucidate its structural components by analyzing the resulting pieces. harvard.edu

X-ray Crystallography for Definitive Solid-State Structural Analysis and Bond Metrics

Should a suitable single crystal of 2,5-dichloro-4-phenoxypyrimidine be grown, X-ray crystallography could provide an unambiguous determination of its three-dimensional structure in the solid state. spectrabase.com This technique would yield precise data on bond lengths, bond angles, and intermolecular interactions, such as π-π stacking, within the crystal lattice. nih.gov This method is considered the gold standard for structural elucidation.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule.

Infrared (IR) Spectroscopy: An IR spectrum would show characteristic absorption bands corresponding to the functional groups present. For 2,5-dichloro-4-phenoxypyrimidine, key absorbances would be expected for C-Cl stretching, C-N stretching in the pyrimidine ring, C=C stretching in the aromatic systems, and C-O-C stretching of the ether linkage.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations and the C-Cl bonds, which often give strong Raman signals. A combined analysis of both IR and Raman spectra would allow for a more complete assignment of the molecule's vibrational modes. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-Dichloro-4-phenoxypyrimidine, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the 4-position of a pyrimidine scaffold. For example, coupling phenoxide with a dichloropyrimidine precursor under inert conditions (e.g., N₂ atmosphere) using catalysts like Cu(I) or Pd(0) to enhance regioselectivity . Temperature control (80–120°C) and solvent choice (e.g., DMF or THF) are critical for minimizing side reactions. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity. Monitor reaction progress using TLC or HPLC-MS .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2,5-Dichloro-4-phenoxypyrimidine?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm substitution patterns via chemical shifts (e.g., phenoxy group protons at δ 6.8–7.5 ppm, pyrimidine ring protons at δ 8.2–8.9 ppm) .

- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 285.1 for C₁₀H₆Cl₂N₂O) and fragmentation patterns .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) to assess purity (>98%) .

Q. How can density functional theory (DFT) be applied to model the electronic properties of 2,5-Dichloro-4-phenoxypyrimidine?

- Methodological Answer : Employ hybrid functionals (e.g., B3LYP) with a 6-311G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare results with experimental UV-Vis spectra (λmax ~270–300 nm) to validate electron transitions. Use software like Gaussian or ORCA .

Advanced Research Questions

Q. What strategies resolve contradictions between experimental and computational data in the reactivity of 2,5-Dichloro-4-phenoxypyrimidine?

- Methodological Answer : Discrepancies often arise from solvent effects or approximations in DFT. For example, if computed reaction barriers conflict with kinetic

Re-optimize geometries using implicit solvent models (e.g., PCM for DMF).

Include dispersion corrections (e.g., D3-BJ) to account for van der Waals interactions.

Validate with microkinetic modeling or in-situ IR spectroscopy .

Q. How can crystallographic studies address challenges in determining the solid-state structure of 2,5-Dichloro-4-phenoxypyrimidine derivatives?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from a dichloromethane/hexane mixture to obtain single crystals.

- Data Collection : Employ synchrotron radiation for high-resolution data if crystals are small (<0.1 mm).

- Refinement : Use SHELXL for anisotropic displacement parameters and disorder modeling. Analyze supramolecular interactions (e.g., π-π stacking, halogen bonds) with Mercury .

Q. What mechanistic insights explain the regioselectivity of nucleophilic substitution reactions involving 2,5-Dichloro-4-phenoxypyrimidine?

- Methodological Answer : The 4-phenoxy group deactivates the pyrimidine ring, directing nucleophiles to the 2- or 5-positions. Use Hammett σ values to predict substituent effects: electron-withdrawing groups (Cl) increase reactivity at meta/para positions. Kinetic isotope effects (KIE) or deuterium labeling can differentiate between SNAr and radical pathways .

Q. How do solvent and temperature influence the stability of 2,5-Dichloro-4-phenoxypyrimidine during long-term storage?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.